molecular formula C24H17NO5S B12206594 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate

2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate

Cat. No.: B12206594
M. Wt: 431.5 g/mol
InChI Key: BBSYEDDCGJFDFH-YDZHTSKRSA-N
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Description

2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate is a complex organic compound that features an indole moiety, a benzo[b]furan core, and a benzenesulfonate group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole core . The benzo[b]furan moiety can be synthesized via the radical bromination of a methyl group followed by a reaction with triethyl phosphite and subsequent cyclization .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as ZnO nanoparticles, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole derivatives, hydroxylated compounds, and various substituted indole and benzo[b]furan derivatives .

Mechanism of Action

The mechanism of action of 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate involves its interaction with various molecular targets. The indole moiety can bind to receptors and enzymes, modulating their activity. The compound may also interfere with cellular pathways, leading to effects such as apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate is unique due to its combination of indole, benzo[b]furan, and benzenesulfonate moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .

Properties

Molecular Formula

C24H17NO5S

Molecular Weight

431.5 g/mol

IUPAC Name

[(2E)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate

InChI

InChI=1S/C24H17NO5S/c1-25-15-16(19-9-5-6-10-21(19)25)13-23-24(26)20-12-11-17(14-22(20)29-23)30-31(27,28)18-7-3-2-4-8-18/h2-15H,1H3/b23-13+

InChI Key

BBSYEDDCGJFDFH-YDZHTSKRSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=CC=C5

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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